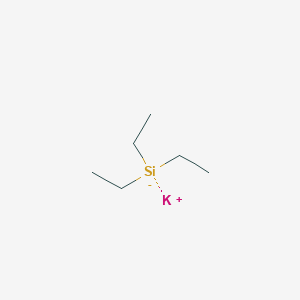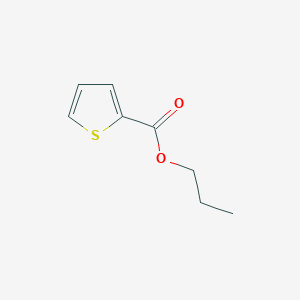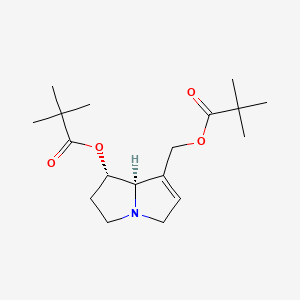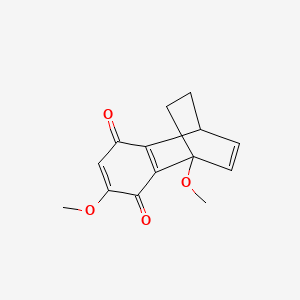
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Scientific Research Applications
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and proteins, influencing biochemical pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
1,4-Benzoquinone: Shares similar quinone structure but lacks the ethanonaphthalene framework.
Hydroquinone: A reduced form of quinone with similar reactivity but different applications.
Methoxyquinone: Contains methoxy groups but differs in the overall structure.
Uniqueness: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of methoxy groups and the ethanonaphthalene framework makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
58785-59-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-2(7),4,9-triene-3,6-dione |
InChI |
InChI=1S/C14H14O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
KARQFGIQGYGQMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C3(CCC2C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


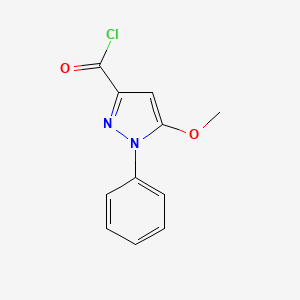
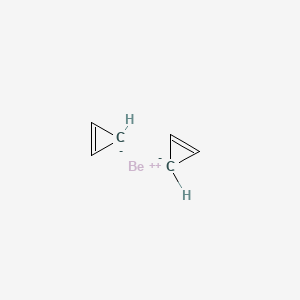
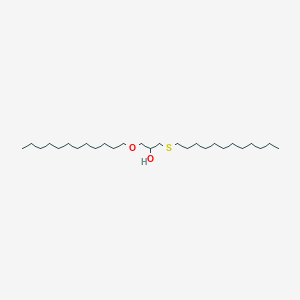
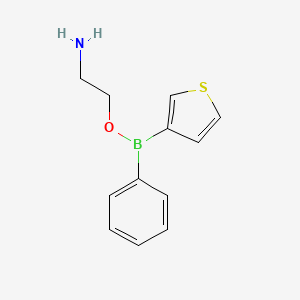
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)
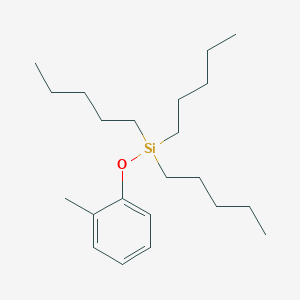
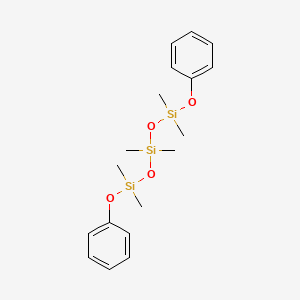
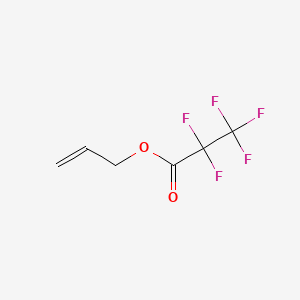
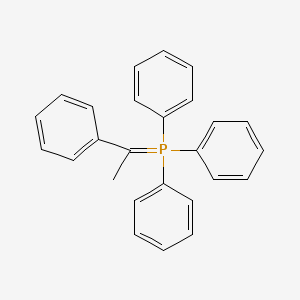
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)
